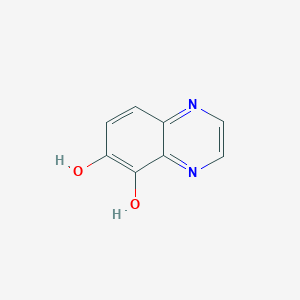

5,6-Quinoxalinediol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

77406-59-8 |

|---|---|

Molecular Formula |

C8H6N2O2 |

Molecular Weight |

162.15 g/mol |

IUPAC Name |

quinoxaline-5,6-diol |

InChI |

InChI=1S/C8H6N2O2/c11-6-2-1-5-7(8(6)12)10-4-3-9-5/h1-4,11-12H |

InChI Key |

IEINSIHCCWSJFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Quinoxalinediol and Its Derivatives

Conventional Synthetic Routes to the Quinoxalinediol Core

The traditional and most widely employed method for the synthesis of the quinoxaline (B1680401) scaffold involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. This approach, foundational to quinoxaline chemistry, has been refined over the years with various catalysts and reaction conditions to improve yields and broaden the substrate scope.

Condensation Reactions with Vicinal Diamines and Dicarbonyl Compounds

The condensation of o-phenylenediamine (B120857) or its substituted derivatives with α-dicarbonyl compounds such as glyoxals, α-keto aldehydes, and 1,2-diketones represents the most classical approach to quinoxaline synthesis. This reaction is typically acid-catalyzed and proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to the aromatic quinoxaline.

A variety of catalysts and reaction conditions have been explored to facilitate this condensation. For instance, a catalyst-free approach using methanol (B129727) as a solvent at room temperature has been reported to afford quinoxalines in excellent yields within a very short reaction time. The simplicity and efficiency of this method make it an attractive option for the synthesis of a wide range of quinoxaline derivatives.

Below is a table summarizing various conditions for the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.

Table 1: Synthesis of Quinoxalines by Condensation of o-Phenylenediamines and 1,2-Dicarbonyl Compounds

| Diamine Reactant | Dicarbonyl Reactant | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine | Benzil | Methanol | 1 min | 93 | |

| o-Phenylenediamine | Glyoxal | Methanol | 1 min | 93 | |

| 4,5-Dimethyl-1,2-phenylenediamine | Benzil | Methanol | 1 min | 95 | |

| o-Phenylenediamine | Phenylglyoxal monohydrate | Iodine / EtOH:H₂O (1:1) | 2-3 min (Microwave) | 94 |

Approaches Involving o-Phenylenediamine Derivatives

The versatility of the quinoxaline synthesis is further enhanced by the use of various substituted o-phenylenediamine derivatives. The electronic nature of the substituents on the diamine can influence the reaction rate and yield. Electron-donating groups on the aromatic ring of the diamine generally facilitate the reaction, while electron-withdrawing groups can have the opposite effect.

The reaction tolerates a wide range of functional groups on both the diamine and the dicarbonyl compound, allowing for the synthesis of a diverse library of quinoxaline derivatives. This adaptability is crucial for the development of new compounds with specific biological or material properties. For example, the synthesis of quinoxaline-2,3-dione can be achieved through the cyclocondensation of o-phenylenediamine with oxalic acid.

Advanced Synthetic Strategies

In addition to conventional methods, advanced synthetic strategies have been developed to provide more efficient, environmentally friendly, and versatile routes to quinoxalinediol and its derivatives. These include electrochemical and novel catalytic approaches.

Electrochemical Synthesis of Quinoxalinedione (B3055175) Derivatives from Catechols

Electrochemical methods offer a green and efficient alternative for the synthesis of quinoxaline derivatives. A notable example is the electrochemical oxidation of catechols in the presence of a vicinal diamine to produce quinoxalinedione derivatives. This method avoids the use of harsh oxidizing agents and often proceeds under mild conditions.

The mechanism involves the electrochemical oxidation of a catechol to its corresponding o-benzoquinone. The highly reactive o-benzoquinone then undergoes a Michael addition reaction with the diamine, followed by further oxidation and cyclization to form the quinoxalinedione ring system. The pH of the reaction medium can play a crucial role in the reaction pathway and product yield.

This electrochemical approach provides a direct route to quinoxalinedione derivatives from readily available catechols and diamines, highlighting the potential of electrosynthesis in constructing complex heterocyclic frameworks.

Catalytic Synthesis Approaches

Catalysis plays a significant role in modern organic synthesis, and the preparation of quinoxalines has greatly benefited from the development of novel catalytic systems. These approaches often offer higher yields, milder reaction conditions, and greater functional group tolerance compared to traditional methods.

Molecular iodine has emerged as an efficient and versatile catalyst for the synthesis of quinoxalines. It catalyzes the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds under mild conditions, often in environmentally benign solvents like ethanol-water mixtures. The use of microwave irradiation in conjunction with iodine catalysis can dramatically reduce reaction times to mere minutes, while still providing excellent yields.

The proposed mechanism for iodine catalysis involves the activation of the dicarbonyl compound by iodine, facilitating the nucleophilic attack by the diamine. Iodine's role as a mild Lewis acid is believed to be key to its catalytic activity in this transformation.

The following table presents examples of molecular iodine-catalyzed synthesis of quinoxalines.

Table 2: Molecular Iodine-Catalyzed Synthesis of Quinoxalines

| Diamine Reactant | Dicarbonyl Reactant | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine | Phenylglyoxal monohydrate | EtOH:H₂O (1:1) | 2-3 min (Microwave) | 94 | |

| 4-Chloro-1,2-phenylenediamine | Benzil | EtOH:H₂O (1:1) | 2-3 min (Microwave) | 90 | |

| 4-Nitro-1,2-phenylenediamine | Benzil | EtOH:H₂O (1:1) | 2-3 min (Microwave) | 88 | |

| 4,5-Dichloro-1,2-phenylenediamine | Phenylglyoxal monohydrate | EtOH:H₂O (1:1) | 2-3 min (Microwave) | 91 |

Green Catalysis and Eco-Friendly Protocols

The synthesis of quinoxaline derivatives has increasingly moved towards environmentally benign methods that reduce waste and avoid hazardous materials. ijirt.org Green chemistry principles are being integrated into synthetic pathways through the use of sustainable solvents, reusable catalysts, and energy-efficient reaction conditions. ijirt.orgresearchgate.net These approaches not only minimize the environmental impact but also often result in high yields and selectivity. ijirt.org

Recent advancements have highlighted the use of reusable nanocatalysts, various green solvents, water as a catalyst, non-toxic metal catalysts, and surfactants in the synthesis of quinoxalines. researchgate.netbenthamdirect.com For instance, an efficient and eco-friendly synthesis of quinoxalines has been developed using a sulfated polyborate catalyst under solvent-free conditions. ias.ac.in This method offers high yields, short reaction times, and easy work-up, making it an economically and ecologically favorable option. ias.ac.in Another approach involves the use of β-cyclodextrin as a supramolecular catalyst in water, providing a mild and non-toxic route to indeno[1,2-b]quinoxaline derivatives. mdpi.comnih.gov This catalyst can be recovered and reused without a significant loss of activity. mdpi.comnih.gov

Furthermore, catalyst-free protocols have been developed, such as the one-pot synthesis of quinoxalines via oxidative cyclization of α-halo ketones and o-phenylenediamine in water at 80 °C. nih.gov This method avoids the need for any catalysts, co-catalysts, or additives. nih.gov A highly efficient and catalyst-free protocol using methanol as a solvent at ambient temperature allows for the synthesis of quinoxalines in just one minute, a method that is also scalable. researchgate.net

Below is a table summarizing various green and eco-friendly protocols for the synthesis of quinoxaline derivatives.

| Catalyst/Solvent System | Reactants | Key Advantages |

| Sulfated Polyborate (solvent-free) | Substituted o-phenylenediamines and 1,2-diketones/α-hydroxy ketones | High yields, short reaction times, recyclable catalyst, solvent-free. ias.ac.in |

| β-Cyclodextrin (in water) | o-phenylenediamine and 2-indanone (B58226) derivatives | Mild conditions, reusable catalyst, eco-friendly solvent. mdpi.comnih.gov |

| Water (catalyst-free) | α-halo ketones and o-phenylenediamine | No catalyst required, green solvent. nih.gov |

| Methanol (catalyst-free) | Aryldiamines and dicarbonyl compounds | Rapid reaction (1 minute), ambient temperature, scalable. researchgate.net |

| Acidic Alumina (solvent-free, microwave-assisted) | 1,2-dicarbonyl or α-hydroxyketone with 1,2-diamines | Rapid reaction (3 minutes), high yields (80-86%), solvent-free. researchgate.netscispace.com |

| Glycerine–cerium chloride | Diketones and 1,2-phenylenediamines | Environmentally benign, reusable reaction medium, high yields. researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of quinoxaline derivatives. e-journals.inudayton.edu This technique significantly reduces reaction times from hours or days to mere minutes, while often providing higher yields and purity compared to conventional heating methods. e-journals.inudayton.edu The use of microwave irradiation is considered a green chemistry approach as it can often be performed in solvent-free conditions or with environmentally benign solvents like water or glycerol. researchgate.nete-journals.insouthasiacommons.net

A common application of microwave-assisted synthesis is the condensation of diamines and dicarbonyls. e-journals.in In one study, a series of quinoxaline derivatives were synthesized in excellent yields (80-90%) within 3.5 minutes under microwave heating and solvent-free conditions. e-journals.in Another protocol utilizes microwave energy in a polar paste system for the reaction of 1,2-dicarbonyls with 1,2-diamines, achieving yields of 90-97% in just 3 minutes. researchgate.net This method is noted for its clean reaction profile and simple work-up, which involves washing with water. researchgate.net

Microwave irradiation has also been successfully employed in copper-catalyzed intramolecular N-arylation to produce 5,6-dihydroindolo[1,2-a]quinoxaline derivatives, with reactions completing in 45-60 minutes and yielding 83-97%. nih.gov Furthermore, a novel microwave-assisted methodology for nucleophilic aromatic substitution (NAS) reactions on dichloroquinoxaline requires only 5 minutes at 160 °C without the need for a catalyst, a significant improvement over traditional methods that demand substantial time, energy, and complex catalysts. udayton.edu

The following table details various microwave-assisted synthetic methods for quinoxaline derivatives.

| Reactants | Conditions | Reaction Time | Yield |

| Diamines and dicarbonyls | Solvent-free, microwave heating | 3.5 minutes | 80-90% e-journals.in |

| 1,2-dicarbonyl (benzil) and 1,2-diamines | Polar paste system, microwave irradiation | 3 minutes | 90-97% researchgate.net |

| Isatin derivatives and o-phenylenediamine | Water, microwave irradiation | Not specified | Not specified southasiacommons.net |

| Dichloroquinoxaline and nucleophiles (oxygen and nitrogen-containing) | No catalyst, microwave at 160 °C | 5 minutes | Not specified udayton.edu |

| Aryl iodides for intramolecular N-arylation | CuI catalyst, L-proline, K2CO3 in DMSO, microwave at 90 °C | 45-60 minutes | 83-97% nih.gov |

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a versatile platform for the preparation of quinoxaline derivatives, particularly for creating libraries of compounds for biological screening. researchgate.netresearchgate.net This methodology involves attaching a reactant to a solid support, carrying out the synthesis in a stepwise manner, and then cleaving the final product from the support. researchgate.netresearchgate.net

One notable application is the solid-phase synthesis of peptides containing 3-(quinoxalin-6-yl)alanine analogues. researchgate.net In this method, a β-(3,4-diaminophenyl)alanine residue immobilized on a solid support undergoes condensation with an α-dicarbonyl compound to form the quinoxaline heterocycle. researchgate.net Another approach involves treating a polymer-linked 2-nitrophenyl carbamate (B1207046) with α-bromoketones. researchgate.net Subsequent reduction of the nitro group leads to spontaneous intramolecular cyclization, affording polymer-bound quinoxalines. The desired compounds are then cleaved from the solid support via acidolysis and aerial oxidation, resulting in high yields and good purities. researchgate.net

The following table summarizes the key aspects of solid-phase synthesis of quinoxaline derivatives.

| Starting Material on Solid Support | Key Reaction Steps | Product |

| β-(3,4-diaminophenyl)alanine residue | Condensation with an α-dicarbonyl compound | Peptides containing 3-(quinoxalin-6-yl)alanine analogues researchgate.net |

| Polymer-linked 2-nitrophenyl carbamate | Reaction with α-bromoketones, reduction of nitro group, intramolecular cyclization, acidolytic cleavage | Quinoxaline derivatives researchgate.net |

Ring Closure and Cyclization Reactions in Derivative Synthesis

Ring closure and cyclization are fundamental strategies for constructing the quinoxaline core and its fused derivatives. A variety of methods have been developed, often involving condensation reactions followed by cyclization.

One common method is the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. nih.gov Oxidative cyclization of α-halo ketones with o-phenylenediamine is another efficient, catalyst-free approach to synthesize quinoxalines. nih.gov A tandem oxidative azidation/cyclization of N-arylenamines using (diacetoxyiodo)benzene (B116549) as an oxidant and TMSN3 as a nitrogen source provides a novel route to quinoxaline derivatives under mild conditions. acs.org

The synthesis of bisphosphinated quinoxalines has been achieved through a photoinduced radical cyclization of o-diisocyanoarenes with diphosphines. nih.gov Additionally, the reaction of diaminosubstituted quinoxalines with reagents like triethyl orthoformate can lead to further cyclization, forming anellated imidazolium (B1220033) salts which are precursors to carbene complexes. researchgate.net

Selective Reduction Methodologies for Related Quinoxaline Structures

Selective reduction of functional groups on the quinoxaline ring system is crucial for accessing a wider range of derivatives. The electrochemical reduction of 2-nitrosoquinoxaline in an acidic medium, for example, leads to the formation of the oxime of quinoxaline(1H)-2-one through a hydroxylamine (B1172632) intermediate. researchgate.net This demonstrates a selective transformation of a nitroso group without affecting the core heterocyclic structure.

Intramolecular Cyclisation of N-Substituted Aromatic O-Diamines

Intramolecular cyclization of suitably substituted aromatic precursors is a powerful strategy for the synthesis of quinoxaline derivatives. One such method involves the cyclization of 2-dialkylamino-2′-halogeno- and 2-chloro-2′-(dialkylamino)acetanilides. rsc.org These reactions proceed through either intramolecular aromatic nucleophilic substitution or aliphatic nucleophilic substitution, leading to the formation of 3-oxoquinoxalinium salts or, after elimination of an alkyl chloride, quinoxalin-2-ones. rsc.org

Another example is the synthesis of unsymmetrically substituted dibenzo[f,h]furazano[3,4-b]quinoxalines through a transition metal-free intramolecular C–H functionalization. acs.orgnih.gov This process involves the cyclization of bis(aryl)-substituted ijirt.orgresearchgate.nete-journals.inoxadiazolo[3,4-b]pyrazines in the presence of trifluoroacetic acid. acs.orgnih.gov

Derivatization Strategies via Functional Group Modifications

The functionalization of the quinoxaline core is essential for tuning its chemical and biological properties. Derivatization can be achieved through various reactions targeting different positions of the quinoxaline ring.

For instance, 2,3-dichloroquinoxaline (B139996) serves as a versatile starting material for introducing a range of functional groups through nucleophilic aromatic substitution reactions. udayton.edu This allows for the synthesis of derivatives with oxygen- and nitrogen-containing substituents. udayton.edu Another strategy involves the copper-catalyzed coupling of 2-haloanilines with α-amino acids to produce substituted dihydroquinoxalin-2-ones. nih.gov

Substitution Reactions at the Quinoxalinediol Scaffold

Substitution reactions are a key strategy for the functionalization of the quinoxaline core. Nucleophilic aromatic substitution (SNAr) is particularly effective for replacing leaving groups on the pyrazine (B50134) ring of the quinoxaline system. For instance, disubstituted quinoxaline and nitroquinoxaline compounds can be synthesized from the nucleophilic aromatic substitution reactions of 2,3-dichloroquinoxaline and 6-nitro-2,3-dichloroquinoxaline, respectively. nih.gov While reactions with aliphatic amines often proceed under moderate temperatures, those involving anilines may require more forceful heating. nih.gov

In a similar vein, the chlorine atom in compounds like 6-bromo-2-chloro-3-methylquinoxaline (B3039120) serves as a good leaving group for nucleophilic replacement. sci-hub.se This reactivity allows for the introduction of various functional groups by reacting the chloro derivative with nucleophiles such as cyclic secondary amines (e.g., piperidine (B6355638) or morpholine) or thiophenol in the presence of a base like anhydrous potassium carbonate. sci-hub.se This principle can be extended to the 5,6-quinoxalinediol scaffold, where appropriately activated positions can undergo substitution to introduce new functionalities.

The following table summarizes representative substitution reactions on quinoxaline derivatives, illustrating the types of nucleophiles and conditions that can be employed.

| Starting Material | Nucleophile | Product | Reference |

| 2,3-dichloroquinoxaline | Aliphatic amines | Disubstituted quinoxalines | nih.gov |

| 6-nitro-2,3-dichloroquinoxaline | Anilines | Nitroquinoxaline derivatives | nih.gov |

| 6-bromo-2-chloro-3-methylquinoxaline | Piperidine/Morpholine | 6-bromo-3-methyl-2-(substituted amino)quinoxalines | sci-hub.se |

| 6-bromo-2-chloro-3-methylquinoxaline | Thiophenol | 6-bromo-3-methyl-2-(phenylthio)quinoxaline | sci-hub.se |

Addition Reactions and Nucleophilic Pathways

Nucleophilic addition reactions can occur on the quinoxaline ring, particularly when the ring is activated. While the aromatic nature of the quinoxaline system makes addition reactions less common than substitution, they can be induced under specific conditions or with certain reagents.

The electrophilic nature of the quinoxaline ring has been explored in the vicarious nucleophilic substitution (VNS) of hydrogen, where carbanions act as nucleophiles. researchgate.net This method allows for the functionalization of the heterocyclic ring. For example, quinoxaline N-oxides can react with various carbanions to yield derivatives with cyanoalkyl, sulfonylalkyl, benzyl (B1604629), or ester substituents. researchgate.net

Hydride ions, for example from sodium borohydride, can undergo addition to the triazine ring system, a related nitrogen-containing heterocycle. nih.gov This suggests that similar nucleophilic additions of hydrides could potentially occur on the quinoxaline scaffold under appropriate conditions. Other nucleophiles like alkoxides and thiolates have also been shown to add to nitrogen-containing heterocyclic rings, with the position of attack being influenced by the electronic properties of the ring and the nature of the nucleophile. nih.gov

Diazotization and Nitration Reactions

Diazotization and nitration are important reactions for introducing or modifying functional groups on the quinoxaline scaffold, which can be precursors to or derivatives of this compound.

Diazotization of amino-substituted quinoxalines can be used to generate diazonium salts, which are versatile intermediates. sapub.org For example, the diazotization of 3-amino-2-ethoxycarbonylthieno[2,3-b]quinoxaline yields a diazonium salt that can be further reacted to introduce other functional groups. sapub.org In another example, a hydrazino derivative of quinoxaline can be treated with nitrous acid to form a tetrazolo[1,5-a]quinoxaline. sci-hub.se Similarly, treatment of a hydrazine (B178648) derivative with sodium nitrite (B80452) and hydrochloric acid can generate an azide (B81097) derivative. nih.gov

Nitration of the quinoxaline ring typically requires forcing conditions, such as the use of concentrated sulfuric and nitric acid, due to the deactivating effect of the pyrazine ring. sapub.org The addition of a nitro group to the quinoxaline scaffold can, however, enhance the biological activity of the resulting compound. nih.gov The nitration of 8-methylquinoxalines has also been studied. researchgate.net

The table below provides examples of these reactions on the quinoxaline core.

| Reaction Type | Starting Material | Reagents | Product | Reference |

| Diazotization | 3-amino-2-ethoxycarbonylthieno[2,3-b]quinoxaline | NaNO₂, acid | Diazonium salt intermediate | sapub.org |

| Diazotization | 2-hydrazino-quinoxaline derivative | Nitrous acid | Tetrazolo[1,5-a]quinoxaline | sci-hub.se |

| Nitration | Quinoxaline | Conc. H₂SO₄, Conc. HNO₃ | Nitroquinoxaline | sapub.org |

Alkylation Reactions

Alkylation reactions are crucial for modifying the hydroxyl groups of this compound to produce ethers or for alkylating nitrogen atoms within the quinoxaline ring. The alkylation of a 6-bromo-3-methylquinoxalin-2(1H)-one with ethyl chloroacetate (B1199739) demonstrates the N-alkylation of the quinoxaline ring. sci-hub.se O-alkylation of hydroxyl groups on the benzene (B151609) portion of the ring would proceed via standard Williamson ether synthesis conditions, employing an alkyl halide in the presence of a base. The synthesis of 5,8-dimethoxy-2,3-diphenylquinoxaline (B12916937) from 2,3-diamino-1,4-dimethoxybenzene highlights the stability of methoxy (B1213986) groups during the quinoxaline ring formation, indicating that O-alkylation is a viable strategy for derivatization. niscpr.res.in

Chemical Reactivity and Mechanistic Investigations of 5,6 Quinoxalinediol Analogues

Reactivity with Dinucleophilic Reagents

Quinoxaline (B1680401) derivatives, including those related to 5,6-Quinoxalinediol, often engage in reactions with dinucleophilic reagents, typically involving diamines or diols. A common synthetic strategy involves the in situ generation of reactive intermediates, such as o-benzoquinones from catechols, which then readily react with dinucleophiles. For instance, electrochemical oxidation of catechols in the presence of diamines, such as N1,N2-dibenzylethane-1,2-diamine, leads to the formation of quinoxalinediol derivatives nih.govbeilstein-journals.orgpsu.edu. This process often proceeds via a sequence involving nucleophilic addition of the diamine to the o-benzoquinone, followed by cyclization and subsequent oxidation steps nih.govbeilstein-journals.orgpsu.edu. The diamine acts as a dinucleophile, with its two amine functionalities participating in the formation of the new heterocyclic ring system.

Role of Electron-Withdrawing and Electron-Donating Groups in Reaction Pathways

The electronic nature of substituents on the quinoxaline core or its precursors significantly influences their reactivity and reaction pathways. Electron-donating groups (EDGs) on the aromatic rings of diamine precursors have been observed to favor product formation in certain condensation reactions nih.gov. Conversely, electron-withdrawing groups (EWGs) can affect the electronic distribution within the molecule, potentially altering reaction rates and regioselectivity. For example, EWGs on the quinoxaline ring system have been shown to influence reduction potentials, which can correlate with biological activity unav.edu. Studies indicate that EWGs can increase the ease of reduction, while EDGs tend to have the opposite effect unav.edu. Furthermore, the electronic effects of substituents on redox potentials are well-established, with EWGs generally increasing potentials due to their electron-withdrawing nature, while EDGs can decrease them, with resonance effects also playing a significant role nih.gov.

Nucleophilic Substitution and Addition Mechanisms

Nucleophilic reactions are central to the synthesis and transformation of quinoxaline derivatives. A prominent mechanism involves nucleophilic addition, particularly the Michael addition, where nucleophiles attack the electrophilic β-carbon of an α,β-unsaturated system masterorganicchemistry.comlibretexts.org. In the context of quinoxaline synthesis, this often occurs when o-benzoquinones, generated electrochemically or otherwise, act as Michael acceptors, reacting with nucleophiles like diamines nih.govbeilstein-journals.orgpsu.edu. The mechanism typically involves the deprotonation of a nucleophile to form an active species (e.g., an enolate or an amine anion), followed by conjugate addition to the electrophilic center, and subsequent protonation and/or cyclization steps masterorganicchemistry.comlibretexts.org. Nucleophilic substitution can also occur, for example, where an amine displaces a leaving group, such as a halide, in a precursor molecule rsc.orgthieme-connect.com.

Michael Addition Reactions in Quinoxalinedione (B3055175) Formation

The Michael addition reaction plays a pivotal role in the formation of quinoxalinedione structures. This reaction typically involves the conjugate addition of a nucleophile, often derived from an active methylene (B1212753) compound or an amine, to an α,β-unsaturated carbonyl system or its equivalent, such as an o-benzoquinone nih.govbeilstein-journals.orgpsu.edumasterorganicchemistry.comlibretexts.org. For instance, the reaction of catechols with diamines under electrochemical conditions leads to the formation of o-benzoquinones, which then undergo Michael addition with the diamine. This is followed by intramolecular cyclization and oxidation to yield quinoxalinediol derivatives nih.govbeilstein-journals.orgpsu.edu. The general mechanism of the Michael addition involves the formation of a nucleophilic species, its conjugate addition to the Michael acceptor, and subsequent protonation and tautomerization to yield the final product masterorganicchemistry.comlibretexts.org.

Ring Transformation Reactions of Related Quinoxaline Systems

Quinoxaline systems can also undergo ring transformation reactions, leading to the formation of different heterocyclic scaffolds. These transformations often involve rearrangements of quinoxaline derivatives under specific reaction conditions. For example, quinoxaline N-oxides can undergo novel rearrangements to form benzimidazolinone derivatives mdpi.comacs.org. Similarly, quinoxalinones can be transformed into benzimidazolones through reactions involving enamines generated in situ acs.org. These reactions highlight the versatility of the quinoxaline core, which can be manipulated to access other important heterocyclic frameworks through skeletal rearrangements mdpi.comacs.org. Multicomponent reactions involving quinoxaline precursors can also lead to the generation of transient intermediates that undergo cycloaddition reactions, forming fused ring systems beilstein-journals.orgd-nb.info.

Data Tables:

Table 1: Examples of Dinucleophilic Addition and Michael Addition in Quinoxaline Synthesis

| Precursor/Michael Acceptor | Dinucleophile/Michael Donor | Reaction Conditions | Product Type | Reference |

| Catechol (o-benzoquinone) | N1,N2-dibenzylethane-1,2-diamine | Electrochemical oxidation, aqueous medium | Quinoxalinediol | nih.govbeilstein-journals.orgpsu.edu |

| Catechol | Various nucleophiles | Electrochemical oxidation | Heterocycles | nih.gov |

| o-Phenylenediamine (B120857) | 1,2-Dicarbonyl compounds | Acid catalysis, refluxing ethanol/acetic acid; Catalytic methods (e.g., AlCuMoVP) | Quinoxalines | researchgate.netsapub.orgchim.it |

| o-Phenylenediamine | Aryl alkyl ketones | Electrochemical, undivided cell, NH4I catalyst, graphite (B72142) electrodes, heat | 2-Substituted Quinoxalines | thieme-connect.com |

Table 2: Influence of Substituents on Quinoxaline Reactivity

| Quinoxaline System/Precursor | Substituent | Position of Substituent | Observed Effect | Reference |

| 1,2-Diamine precursors | EDGs | Phenyl ring | Favored product formation | nih.gov |

| Quinoxaline ring system | EWGs | 3, 6, or 7-positions | Positive shift in reduction potential; Improved biological activity | unav.edu |

| Quinoxaline ring system | EDGs | 3, 6, or 7-positions | Opposite effect to EWGs; decreased biological activity | unav.edu |

| Benzoquinone/Naphthoquinone | EWGs (e.g., -NO2, -F) | Various | Increase in redox potential | nih.gov |

| Benzoquinone/Naphthoquinone | EDGs (e.g., -OH, -OCH3) | Various | Decrease in redox potential (resonance effects also play a role) | nih.gov |

| Aryl 1,2-diamine | EWGs (e.g., Cl, Br) | Carbon number 4 | Reduction of reaction progress rate (due to increased positive charge on nitrogen) | researchgate.net |

Table 3: Ring Transformation Reactions of Quinoxaline Systems

| Starting Quinoxaline Derivative | Reaction Conditions | Transformation/Rearrangement Type | Product Type | Reference |

| Quinoxaline N-oxides | Various (e.g., treatment with nucleophiles, basic conditions) | Rearrangement | Benzimidazolinones | mdpi.comacs.org |

| Quinoxalin-2-ones | Reaction with in situ generated enamines (from ketones and ammonium (B1175870) acetate) | Rearrangement | 1-(Pyrrolyl)benzimidazolones | acs.org |

| Quinoxaline precursors | Coupling with Fischer carbene complexes and dienophiles | Cycloaddition/Annulation | Fused heterocyclic systems | beilstein-journals.orgd-nb.info |

Advanced Spectroscopic Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of 5,6-Quinoxalinediol by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on the known values for the quinoxaline (B1680401) core and the electronic effects of the hydroxyl substituents. nih.govresearchgate.net

The ¹H-NMR spectrum is expected to show signals for the aromatic protons on both the benzene (B151609) and pyrazine (B50134) rings. The protons H-2 and H-3 on the pyrazine ring are chemically equivalent and are expected to appear as a singlet downfield. The protons H-7 and H-8 on the benzenoid ring would likely appear as an AX or AB system, presenting as doublets. The hydroxyl protons would typically appear as a broad singlet, the position of which can be highly dependent on solvent and concentration.

In ¹³C-NMR spectroscopy, distinct signals are expected for each carbon atom in the this compound molecule. The carbons bonded to the hydroxyl groups (C-5 and C-6) would be significantly shifted downfield due to the deshielding effect of the oxygen atoms. The carbons of the pyrazine ring (C-2 and C-3) are also expected at a characteristic downfield position. chemicalbook.comelectrochemsci.org Advanced 2D NMR techniques such as COSY, HMQC, and HMBC are instrumental for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives. nih.govtandfonline.com

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Predicted values are based on data from similar quinoxaline derivatives.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 / C3 | ~8.5-8.8 (s, 2H) | ~145-150 |

| C5 / C6 | - | ~148-155 |

| C7 / C8 | ~7.5-7.8 (d, 1H) | ~120-128 |

| C4a / C8a | - | ~135-142 |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic bands corresponding to its key structural features. ias.ac.inresearchgate.net

A prominent broad band is anticipated in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups. The aromatic C-H stretching vibrations are expected to appear around 3030-3100 cm⁻¹. pressbooks.pubopenstax.org The region between 1400 cm⁻¹ and 1630 cm⁻¹ will likely contain several bands corresponding to the C=C and C=N stretching vibrations of the quinoxaline ring system. nih.govsemanticscholar.org The C-O stretching vibrations of the hydroxyl groups are typically observed in the 1200-1300 cm⁻¹ range. The substitution pattern on the benzene ring can be further confirmed by analyzing the C-H out-of-plane bending vibrations in the fingerprint region (675-900 cm⁻¹). orgchemboulder.comlibretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Stretching | O-H (hydroxyl) | 3200 - 3600 (Broad) |

| Stretching | Aromatic C-H | 3030 - 3100 |

| Stretching | Aromatic C=C and C=N | 1400 - 1630 |

| Stretching | C-O (hydroxyl) | 1200 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₈H₆N₂O₂, giving it a molecular weight of approximately 162.15 g/mol . nih.gov

In an electron impact (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at m/z ≈ 162. The fragmentation pattern provides valuable structural information. Quinoxaline derivatives often undergo characteristic fragmentation pathways, including the loss of small, stable molecules. imist.malibretexts.org For this compound, fragmentation could be initiated by the loss of a hydroxyl radical (•OH), followed by the elimination of carbon monoxide (CO). Another plausible fragmentation route involves the cleavage of the pyrazine ring, leading to the loss of molecules like hydrogen cyanide (HCN) or dinitrogen (N₂). imist.manih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, confirming the elemental composition. rsc.org

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Ion/Fragment | Proposed Loss |

|---|---|---|

| 162 | [C₈H₆N₂O₂]⁺ (Molecular Ion) | - |

| 145 | [C₈H₅N₂O]⁺ | •OH |

| 134 | [C₇H₆N₂O]⁺ | CO |

| 117 | [C₇H₅N₂]⁺ | CO, •OH |

Electronic Absorption Spectroscopy for Optical Properties

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of quinoxaline and its derivatives is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic system. nih.govresearchgate.netbyu.edu

For this compound, the spectrum is expected to show intense absorption bands in the UV region, characteristic of the π → π* transitions of the conjugated quinoxaline system. asmarya.edu.ly The presence of the electron-donating hydroxyl groups is likely to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted quinoxaline. nih.gov A weaker absorption band at longer wavelengths, possibly extending into the visible region, may be observed due to the n → π* transition involving the non-bonding electrons of the nitrogen atoms in the pyrazine ring. nih.govasmarya.edu.ly The solvent can influence the position and intensity of these bands.

Table 4: Typical Electronic Transitions for Quinoxaline Derivatives

| Transition Type | Chromophore | Typical Wavelength Range (nm) |

|---|---|---|

| π → π* | Quinoxaline Ring System | 300 - 360 |

Advanced Spectroscopic Techniques and Chemometrics

Beyond fundamental spectroscopic methods, advanced techniques offer deeper structural and analytical insights. Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for definitively assigning ¹H and ¹³C signals and establishing connectivity within the molecule. tandfonline.comresearchgate.net

Chemometrics involves the use of multivariate statistical and mathematical methods to extract meaningful information from complex chemical data sets. researchgate.netnih.gov When applied to spectroscopic data, chemometric tools like Principal Component Analysis (PCA) can be used to analyze and compare the spectra of this compound with other related derivatives. frontiersin.org This approach can help in identifying subtle spectral differences related to structural variations, sample purity, or intermolecular interactions. researchgate.netmdpi.com By combining data from multiple spectroscopic techniques (e.g., NMR, IR, and UV-Vis), a more comprehensive understanding of the compound's properties can be achieved. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Electronic Structure Analysis (HOMO/LUMO Energy Levels)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the electronic properties and chemical reactivity of a molecule. researchgate.netresearchgate.net The HOMO energy level relates to a molecule's ability to donate electrons, while the LUMO energy level indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity; a smaller gap often corresponds to higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov

DFT studies on various quinoxaline (B1680401) derivatives have calculated these values to predict their behavior. For instance, calculations on quinoxaline 1,4-dioxide derivatives and other substituted quinoxalines have been performed to understand how different functional groups affect the orbital energies and the resulting energy gap. researchgate.netresearchgate.netresearchgate.net Molecules with smaller energy gaps are generally considered "soft" and are more readily activated to participate in chemical reactions. researchgate.netnih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Quinoxaline (parent) | -6.646 | -1.816 | 4.83 | scirp.org |

| 1-nonyl-3-phenylquinoxalin-2-one | -5.6984 | -1.8080 | 3.8904 | nih.gov |

| A specific quinoxaline derivative (MPQ) | -6.09 | -1.62 | 4.47 | researchgate.net |

| A specific quinoxaline derivative (PPQ) | -6.01 | -1.84 | 4.17 | researchgate.net |

Prediction of Spectroscopic Properties (e.g., Excitation Energies, Emission Spectra)

Computational methods are widely used to predict and interpret spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT for calculating the properties of molecules in their excited states. ias.ac.innih.govresearchgate.net This method allows for the prediction of electronic absorption spectra (UV-Vis), including excitation energies, wavelengths of maximum absorption (λmax), and oscillator strengths (f). scirp.orgias.ac.in

For several quinoxalinone and benzoxazinone (B8607429) derivatives, theoretical UV-Vis spectra have been calculated using the TD-DFT/B3LYP method, often showing good agreement with experimental results. ias.ac.inscispace.com These calculations help assign specific electronic transitions, such as n→π* or π→π*, which are responsible for the observed absorption bands. ias.ac.in The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), can further refine these predictions by accounting for environmental effects on the electronic transitions. nih.govnih.gov

Molecular Orbital Calculations and Electron Density Distribution

DFT calculations provide detailed information about the distribution of electron density and the shapes of molecular orbitals. researchgate.net This information is visualized through molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. uctm.edu

In studies of quinoxaline derivatives, MEP analysis has shown that oxygen atoms in quinoxaline-2,3-dione fragments can influence electrophilic reactivity, while nucleophilic reactivity is often dependent on the carbon atoms within the aromatic rings. uctm.edu Analysis of the frontier molecular orbitals (HOMO and LUMO) shows how electron density is distributed in these key orbitals, providing insight into charge transfer processes within the molecule. proquest.com For example, in some donor-acceptor configured quinoxaline derivatives, the HOMO may be localized on the donor moiety while the LUMO is on the acceptor moiety, facilitating intramolecular charge transfer upon excitation. proquest.com

Time-Dependent DFT (TD-DFT) for Excited State Properties

TD-DFT is the primary computational tool for investigating the behavior of molecules in their electronically excited states. nih.govnih.gov It is routinely used to calculate vertical electronic transition energies and oscillator strengths, which are fundamental to understanding the photo-physical properties of compounds like quinoxaline derivatives. nih.gov

Research on fused-ring quinoxaline derivatives has employed TD-B3LYP methods to compute these properties, providing a theoretical basis for interpreting experimental UV/Vis and fluorescence spectra. nih.gov TD-DFT can elucidate the character of different excited states, distinguishing between local excitations and charge-transfer states. nih.govchemrxiv.org This is particularly important for designing molecules with specific optical or electronic functions, such as those used in organic solar cells or as fluorescent probes. proquest.comnih.gov The accuracy of TD-DFT calculations can be influenced by the choice of functional, with long-range corrected functionals often providing a better description of charge-transfer states. chemrxiv.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique provides valuable information on the stability and conformational changes of a ligand when bound to a biological target.

For quinoxaline derivatives identified as potential drug candidates, MD simulations have been used to validate the stability of ligand-protein complexes predicted by molecular docking. tandfonline.com These simulations can confirm whether a compound maintains its binding pose and interactions within the active site of a protein, such as c-Jun N-terminal kinases 1 (JNK 1), over a period of time, thereby strengthening its potential as a therapeutic agent. tandfonline.com

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openmedicinalchemistryjournal.com It is extensively used in drug discovery to screen for potential inhibitors of biological targets. Numerous studies have employed molecular docking to investigate the binding affinity and interaction modes of various quinoxaline derivatives with important protein targets in cancer and infectious diseases. researchgate.netekb.egnih.gov

These in silico studies have identified quinoxaline derivatives as potential inhibitors for targets such as:

Epidermal Growth Factor Receptor (EGFR) : Docking studies have shown that certain quinoxaline compounds can bind strongly to the EGFR protein, suggesting their potential as anticancer agents. nih.govrsc.org

Cyclooxygenase-2 (COX-2) : Novel quinoxaline derivatives have been evaluated as dual inhibitors of EGFR and COX-2, with docking results correlating well with experimental anti-inflammatory and anticancer activities. rsc.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : The binding affinity of quinoxaline-based compounds towards the VEGFR-2 active site has been investigated, revealing good binding energies and interactions with key amino acid residues. ekb.eg

Dihydropteroate Synthase (DHPS) : To develop new antibacterial agents, docking studies have shown that quinoxaline derivatives can occupy the binding pockets of the bacterial DHPS enzyme. nih.gov

The results of these studies, often presented as binding energy scores (in kcal/mol), help prioritize compounds for synthesis and further biological evaluation. nih.govtandfonline.com

| Compound Series/Derivative | Target Protein | Binding Energy Range (kcal/mol) | Reference |

|---|---|---|---|

| 1,2,3-Triazole-Quinoxaline Hybrids | EGFR (4HJO) | -9.57 to -12.03 | nih.gov |

| Thioxobenzo[g]pteridine-Quinoxaline Derivatives | COX-2 | -11.93 (for reference ligand) | tandfonline.com |

| Substituted Quinoxaline Derivatives | VEGFR-2 (2OH4) | -11.93 to -17.11 | ekb.eg |

| Novel Quinoxaline Derivatives | EGFR and COX-2 | Not specified | rsc.org |

| Quinoxaline-Heterocycle Hybrids | Dihydropteroate Synthase (DHPS) | Not specified | nih.gov |

Theoretical Predictions of Reactivity and Electronic Effects

Theoretical predictions of reactivity and electronic effects for quinoxaline derivatives are commonly performed using quantum chemical calculations, such as Density Functional Theory (DFT). These methods allow for the calculation of various molecular properties and reactivity descriptors that help in understanding the chemical behavior of the molecule.

Reactivity Descriptors:

Several quantum chemical parameters are used to describe the reactivity of a molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, and chemical hardness.

HOMO and LUMO Energies: The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. A higher HOMO energy suggests a better electron donor, while a lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Global Reactivity Descriptors: Parameters such as electronegativity (the tendency to attract electrons), chemical hardness (resistance to change in electron distribution), and the global electrophilicity index (a measure of the stabilization in energy when the system acquires an additional electronic charge) provide further insights into the molecule's reactivity.

Electronic Effects of Hydroxyl Groups:

The presence of two hydroxyl (-OH) groups on the benzene (B151609) ring of the quinoxaline scaffold in 5,6-Quinoxalinediol is expected to have significant electronic effects. The hydroxyl group is an electron-donating group due to the lone pairs on the oxygen atom, which can participate in resonance with the aromatic system. This electron-donating effect increases the electron density of the quinoxaline ring system.

This increased electron density would likely lead to:

An increase in the HOMO energy level, making the molecule a better electron donor compared to unsubstituted quinoxaline.

A potential decrease in the HOMO-LUMO gap, thereby increasing its reactivity.

Alteration of the electrostatic potential surface, indicating regions of higher electron density that are more susceptible to electrophilic attack.

Hypothetical Reactivity Data:

While specific experimental or calculated data for this compound is not available, a hypothetical data table based on general knowledge of quinoxaline derivatives and the effect of hydroxyl substituents is presented below for illustrative purposes. These values are not based on actual calculations for this compound.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -5.80 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap | 4.30 |

| Ionization Potential | 6.20 |

| Electron Affinity | 1.10 |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 2.15 |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Coordination Chemistry of Quinoxalinediol Derivatives

Electrochemical Studies of Metal-Quinoxalinediol Complexes

The electrochemical properties of metal complexes are crucial for understanding their electronic structure, redox behavior, and potential applications in catalysis, electrochromic devices, and sensing. For complexes derived from 5,6-Quinoxalinediol, electrochemical studies, primarily employing cyclic voltammetry (CV), provide valuable insights into the electron transfer processes involving both the metal center and the ligand framework. These studies help elucidate the stability of different oxidation states and the nature of redox-active species within the complex.

Research into the electrochemical behavior of metal complexes with quinoxaline (B1680401) derivatives, including those related to this compound, reveals characteristic redox events. These studies typically involve the use of techniques such as cyclic voltammetry (CV) to determine redox potentials, electron transfer reversibility, and the number of electrons transferred in the redox processes. The reference electrode commonly used is Ag/AgCl, with supporting electrolytes like tetra-n-butylammonium perchlorate (B79767) (TBAP) in solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) analis.com.mysathyabama.ac.inresearchgate.net.

Electrochemical Behavior of Copper Complexes with this compound Derivatives

Studies on copper complexes featuring quinoxaline-based ligands have demonstrated their rich redox chemistry. For instance, copper complexes can exhibit redox processes attributed to the Cu(II)/Cu(I) and potentially Cu(II)/Cu(III) or ligand-based redox transitions. The reversibility and potential values of these processes are influenced by the specific ligand environment and the coordination geometry around the copper ion beilstein-journals.orgmdpi.comrsc.orgelectrochemsci.org.

While direct literature on copper complexes specifically with this compound is limited in the provided search results, studies on related quinoxaline ligands indicate that copper complexes can display quasi-reversible single-electron transfer processes analis.com.myelectrochemsci.orgnih.gov. For example, a general study on quinoxaline-based Schiff base complexes reported quasi-reversible redox behavior for copper complexes nih.gov. Another study on binuclear copper(II) complexes with related ligands indicated two irreversible one-electron transfers in the cathodic region, typically between -0.45 V and -1.40 V vs. Ag/AgCl researchgate.net. These findings suggest that copper complexes with this compound would likely exhibit distinct redox potentials related to copper's oxidation states.

Electrochemical Behavior of Nickel Complexes with this compound Derivatives

Nickel complexes with quinoxaline derivatives also exhibit notable electrochemical activity. Research indicates that nickel centers in these complexes can undergo redox transitions, often involving Ni(II)/Ni(III) and Ni(II)/Ni(I) couples, and potentially ligand-centered redox events analis.com.myresearchgate.netscielo.org.mxresearchgate.netnih.govucsd.edu. The precise electrochemical signatures depend on the ligand's electronic and steric properties, as well as the coordination sphere.

Studies on nickel complexes with pyrazolyl-pyridazine ligands, for example, showed quasi-reversible single-electron transfer processes for Ni(II) complexes, with oxidation peaks observed around +0.71 V and reduction peaks around +0.12 V vs. Ag/AgCl, attributed to Ni(II)/Ni(I) transitions analis.com.my. Another study on nickel complexes with 1,10-phenanthroline-5,6-dione, a related quinoxaline derivative, reported that the nickel complexes exhibit redox activity, with the free ligand undergoing step reduction via 2e/2H processes researchgate.net. Nickel complexes with covalently attached quinols have also been shown to rely on ligand-derived redox couples to catalyze superoxide (B77818) dismutation, highlighting the interplay between the metal center and the ligand's redox activity nih.gov.

Data Tables

The following tables summarize representative electrochemical data for metal complexes with quinoxaline-related ligands, illustrating the types of redox potentials observed. Specific data for this compound complexes are not directly available in the provided search results, but these examples provide context for expected electrochemical behavior.

Table 1: Representative Electrochemical Data for Copper Complexes with Quinoxaline-Related Ligands

| Complex Type (Ligand Class) | Redox Process | Potential (V vs. Ag/AgCl) | Reversibility | Attribution | Reference |

| Copper-Schiff Base (Quinoxaline-based) | Oxidation | +0.75 | Quasi-rev. | Cu(II)/Cu(III) or Ligand Oxidation | analis.com.my |

| Copper-Schiff Base (Quinoxaline-based) | Reduction | +0.03 | Quasi-rev. | Cu(II)/Cu(I) | analis.com.my |

| Binuclear Copper(II) Complexes (Cyclam-based) | Irreversible Reduction | -0.45 to -1.40 | Irreversible | Cu(II)/Cu(I) | researchgate.net |

| Copper-BIAN complexes | Cu(II)/Cu(I) | +0.66 to +0.81 | Reversible | Cu(II)/Cu(I) | mdpi.com |

Table 2: Representative Electrochemical Data for Nickel Complexes with Quinoxaline-Related Ligands

| Complex Type (Ligand Class) | Redox Process | Potential (V vs. Ag/AgCl) | Reversibility | Attribution | Reference |

| Nickel-Pyrazolyl-pyridazine complex | Oxidation | +0.71 | Quasi-rev. | Ni(II)/Ni(I) | analis.com.my |

| Nickel-Pyrazolyl-pyridazine complex | Reduction | +0.12 | Quasi-rev. | Ni(II)/Ni(I) | analis.com.my |

| Nickel-1,10-phenanthroline-5,6-dione complex | Ligand Reduction | Stepwise 2e/2H | Varies | Ligand-centered | researchgate.net |

| Nickel-Schiff Base (Isatin monohydrazone) | Quasi-reversible | Varies | Quasi-rev. | Ni(II)/Ni(III) | electrochemsci.org |

| Nickel(II) complex with N2S2 ligand | Ni(II)/Ni(I) | Less negative | Varies | Ni(II)/Ni(I) | scielo.org.mx |

| Nickel(II) complex with N6 ligand (bdahp) | Ni(II)/Ni(I) | More negative | Varies | Ni(II)/Ni(I) | scielo.org.mx |

General Observations and Implications

Electrochemical studies are vital for characterizing the redox activity of metal complexes involving this compound. The quinoxaline moiety itself can participate in redox processes, and its coordination to metal ions can significantly alter the redox potentials of both the ligand and the metal center. The ability to tune these redox potentials through ligand design and metal selection is key to developing functional materials and catalysts. For this compound, the presence of hydroxyl groups and the nitrogen atoms in the quinoxaline ring offers multiple coordination sites, potentially leading to diverse electrochemical behaviors in its metal complexes. Understanding these behaviors allows for the prediction and optimization of their performance in various electrochemical applications.

Advanced Applications in Materials Science and Catalysis

Optoelectronic Materials and Devices

The π-deficient aromatic nature of the quinoxaline (B1680401) ring system allows it to function effectively as an electron-accepting moiety. bohrium.com This characteristic is leveraged in the design of "push-pull" molecules, where an electron-donating part is connected to an electron-accepting part (like quinoxaline), leading to intramolecular charge transfer (ICT). This principle is fundamental to the creation of a wide array of optoelectronic materials.

Quinoxaline derivatives have emerged as highly promising sensitizers in Dye-Sensitized Solar Cells (DSSCs). researchgate.net In a typical DSSC, a dye molecule absorbs light and injects an electron into a semiconductor, commonly titanium dioxide (TiO2). The design of these dyes often follows a donor-π-acceptor (D-π-A) architecture, where the quinoxaline unit can serve as a potent electron acceptor. jmaterenvironsci.comresearchgate.net

Researchers have synthesized and studied various quinoxaline-based dyes, tuning their performance by modifying the electron donor and the π-conjugated bridge. For instance, dyes incorporating a quinoxaline moiety as the electron-withdrawing group, coupled with donors like triphenylamine (B166846) or phenothiazine, have been successfully applied in DSSCs. researchgate.net Studies have shown that extending the π-linker in D-A−π-A quinoxaline-based sensitizers can improve the molar absorption coefficient and shift the absorption peak to longer wavelengths (red-shift), which is beneficial for light harvesting. researchgate.net Theoretical studies using Density Functional Theory (DFT) help in predicting the electronic and photovoltaic properties of new quinoxaline-based dye designs, optimizing factors like the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to ensure efficient electron injection and dye regeneration. jmaterenvironsci.comwu.ac.th

The table below summarizes the performance of select quinoxaline-based dyes in DSSC applications.

| Dye Structure | Donor Moiety | Acceptor Moiety | Power Conversion Efficiency (PCE) | Reference |

| Quinoxaline-based D-π-A | Triphenylamine | 2-Cyanoacrylic acid | Varies with π-linker | jmaterenvironsci.com |

| Quinoxaline-based Dye | Phenothiazine | Quinoxaline | 4.36% | researchgate.net |

| Quinoxaline-2,3-dione derivative | 8-hydroxyquinoline | Quinoxaline-2,3-dione | Varies | wu.ac.th |

The electron-transporting capabilities of quinoxaline derivatives make them excellent candidates for electroluminescent materials used in organic light-emitting diodes (OLEDs). researchgate.net They can be incorporated into various layers of an OLED, including the emitting layer, the electron-transport layer (ETL), or the hole-transporting layer (HTL). acs.org

By synthesizing dipolar compounds that feature a quinoxaline acceptor and a triarylamine donor, researchers have created materials with tunable emission colors, ranging from bluish-green to orange. acs.org The emission color can be finely adjusted by modifying the donor and acceptor units, which alters the energy gap of the material. acs.org These materials often exhibit high thermal stability and glass transition temperatures, which are crucial for device longevity. acs.orgrsc.org Multifunctional materials based on quinoxaline and triphenylamine have been developed that exhibit not only electroluminescence but also aggregation-induced emission (AIE) and mechanochromic luminescence (color change upon mechanical grinding). rsc.org

The performance of OLEDs can be significantly influenced by the specific quinoxaline derivative used. For example, a yellow-green emitting device incorporating a specific quinoxaline-triarylamine compound demonstrated exceptional performance characteristics. acs.org

| Compound Type | Functional Role in OLED | Emission Color | Key Properties | Reference |

| Quinoxaline-Triarylamine Dyad | HTL, Emitting Layer | Bluish-Green to Orange | Tunable emission, High thermal stability (441−554 °C) | acs.org |

| Quinoxaline-Triphenylamine (D-A-D) | Emitting Layer | Green to Red (polymorph dependent) | Aggregation-Induced Emission (AIE), Mechanochromic Luminescence | rsc.org |

| Quinoxaline-Fluorophore | HTL, Emitting Layer | Green | Tunable oxidation potential, High glass transition temps | acs.org |

A key strategy in organic electronics, particularly for polymer solar cells (PSCs), is the development of materials with a low band gap to maximize the absorption of the solar spectrum. Quinoxaline's strong electron-accepting nature makes it an ideal component for creating donor-acceptor (D-A) conjugated polymers with narrow band gaps. acs.orgmdpi.com

When a quinoxaline derivative is copolymerized with an electron-donating unit, such as a fused thiophene, the resulting polymer exhibits a significantly red-shifted absorption spectrum and a smaller band gap. acs.orgrsc.org For example, copolymers based on thiophene-substituted quinoxaline acceptors showed band gaps as low as 1.66 eV. acs.org The performance of these materials in bulk-heterojunction solar cells has been promising, with power conversion efficiencies reaching over 4%. acs.org

Further molecular engineering, such as side-chain engineering on the polymer backbone, can systematically tune the material's thermal stability, optical absorption, energy levels, and molecular packing, all of which impact the final photovoltaic performance. nih.gov Two-dimensional quinoxaline-based polymers have also been developed, showing improved solar cell efficiencies compared to their one-dimensional counterparts. rsc.org

| Polymer System | Acceptor Unit | Band Gap (eV) | Solar Cell PCE | Reference |

| PFTTPz/PCzTTPz | Thiophene-substituted Phenazine (from Quinoxaline) | 1.68 / 1.66 | >2% | acs.org |

| PFTTQx | Thiophene-substituted Quinoxaline | 1.86 | 4.4% | acs.org |

| PQTT, PQPDTT, PQTPDTT | Quinoxaline and Thieno[3,2-b]thiophene | Low | High IPCE (up to 60%) | rsc.org |

| PNQx-2F2T | Quinoxalino[6,5-f]quinoxaline | Wide | 7.9% (with fullerene) | nih.gov |

Catalytic Applications of Quinoxaline-Based Systems

Beyond materials science, the quinoxaline framework and its synthesis are deeply intertwined with catalysis. Various catalytic systems have been developed for the efficient synthesis of quinoxaline derivatives, and these heterocyclic compounds themselves can participate in or facilitate catalytic processes.

The synthesis of quinoxalines, typically through the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds, often requires a catalyst to proceed efficiently under mild conditions. nih.gov

Homogeneous Catalysis: Molecularly defined, phosphine-free nickel catalysts have been reported for the synthesis of quinoxalines through a double dehydrogenative coupling reaction. nih.govresearchgate.net This method operates at a mild temperature (80 °C) under aerobic conditions, making it an environmentally benign protocol. nih.govresearchgate.net

Heterogeneous Catalysis: To improve catalyst recyclability and ease of product purification, various heterogeneous catalysts have been developed. These include:

Alumina-supported heteropolyoxometalates: These solid catalysts, such as CuH2PMo11VO40 supported on alumina, have shown high activity for quinoxaline synthesis at room temperature with excellent yields. nih.gov

Zeolite-based catalysts: Nanozeolite clinoptilolite functionalized with propylsulfonic acid has been used as a practical heterogeneous catalyst in water, allowing for easy recycling and reuse without significant loss of activity. chim.it

Ion-exchange resins: Resins like Amberlyst 15 have been used as recyclable, metal-free catalysts for transformations involving quinoxalin-2(1H)-one. mdpi.com

These catalytic methods offer greener and more efficient routes to quinoxaline structures, which are valuable precursors for the materials discussed previously. ijpsjournal.com

The functionalization of the quinoxaline ring itself can be achieved through modern catalytic methods, expanding its chemical versatility.

Organocatalysis: The asymmetric reduction of quinoxalines has been achieved using organocatalytic hydrogenation in continuous-flow systems, demonstrating a metal-free approach to producing chiral quinoxaline derivatives. beilstein-journals.org Furthermore, visible light and organoamine co-catalyzed reactions have been used for the functionalization of quinoxaline-2-ones. cjcatal.com

Electrocatalysis: Electrochemical methods are emerging as a powerful tool for organic synthesis. The functionalization of quinoxalin-2(1H)-ones through electrocatalysis provides a promising and sustainable approach for post-synthetic modifications. cjcatal.com Electrochemical copper catalysis, for example, has been explored for various C-H functionalization reactions. beilstein-journals.org These photo- and electrocatalytic strategies often operate under mild conditions and can avoid the use of harsh reagents, aligning with the principles of green chemistry. researchgate.net

Research in Corrosion Inhibition Mechanisms

Quinoxaline derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. nih.govsrce.hrimist.ma The inhibitory action of these molecules stems from their ability to adsorb onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. najah.eduimist.ma The effectiveness of these compounds is largely dependent on their molecular structure, including the presence of heteroatoms (like nitrogen and oxygen), aromatic rings, and functional groups. nih.govsrce.hr In the case of 5,6-Quinoxalinediol, the presence of two nitrogen atoms in the pyrazine (B50134) ring and two oxygen atoms in the hydroxyl groups significantly enhances its potential as a corrosion inhibitor. These heteroatoms act as active centers for adsorption onto the metal surface. researchgate.net Studies on related quinoxaline compounds have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.netresearchgate.net The inhibition efficiency of these derivatives typically increases with their concentration, reaching high protection levels (often exceeding 90%) at optimal concentrations. nih.govresearchgate.net

The primary mechanism by which this compound inhibits corrosion is through its adsorption onto the metal surface, a process that can involve both physical and chemical interactions. researchgate.netuniven.ac.za

Physical Adsorption (Physisorption): This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the quinoxaline nitrogen atoms can become protonated, leading to a positively charged molecule that can be attracted to the negatively charged metal surface (due to adsorbed chloride ions, for instance).

Chemical Adsorption (Chemisorption): This is a stronger form of adsorption that involves the sharing of electrons or charge transfer from the inhibitor molecule to the vacant d-orbitals of the metal atoms, forming a coordinate-type bond. najah.edu The nitrogen atoms of the pyrazine ring and the oxygen atoms of the hydroxyl groups in this compound are rich in lone-pair electrons, making them excellent centers for chemisorption. mdpi.com The π-electrons of the aromatic system can also interact with the metal orbitals. najah.edu

The adsorption of quinoxaline derivatives on metal surfaces often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. nih.govresearchgate.netresearchgate.netuniven.ac.za This adsorbed layer effectively blocks the active sites for corrosion and shields the metal from the aggressive environment. univen.ac.za

Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into the corrosion inhibition properties of molecules like this compound. srce.hrimist.manajah.edu These theoretical studies help correlate the molecular and electronic structure of an inhibitor with its protective efficiency. nih.gov

Key quantum chemical parameters are calculated to predict inhibitor performance:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition efficiency. najah.edu The electron-donating hydroxyl groups in this compound are expected to increase its EHOMO.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal atoms, forming feedback bonds that strengthen the adsorption.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with a higher inhibition efficiency as the molecule can more readily interact with the metal surface. researchgate.net

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface, although a direct correlation is not always observed. najah.edu

Molecular dynamics simulations are also employed to model the adsorption process, providing a visual representation of how the inhibitor molecules arrange themselves on the metal surface in an aqueous environment. imist.maresearchgate.net These simulations confirm that quinoxaline derivatives tend to adsorb in a planar orientation, maximizing their contact area with the surface and forming a stable, protective film. researchgate.net

| Quinoxaline Derivative | Metal/Medium | Max. Inhibition Efficiency (%) | Concentration | Adsorption Isotherm | Inhibitor Type | Source |

|---|---|---|---|---|---|---|

| NSQN | Mild Steel / 1 M HCl | 96 | 1x10⁻³ M | Langmuir | Mixed | nih.gov |

| PYQX | Carbon Steel / 1 M HCl | 98.1 | 1 mM | Langmuir | Mixed | srce.hr |

| QN-CH3 | Mild Steel / 1 M HCl | 89.07 | 1x10⁻³ M | Langmuir | Cathodic | imist.ma |

| MeSQX | Mild Steel / 1 M HCl | 92 | 1x10⁻³ M | Langmuir | Mixed | researchgate.net |

| PRQX | Carbon Steel / 1 M HCl | 97.7 | 1x10⁻³ M | Langmuir | Mixed | researchgate.net |

Development of Chemosensors Based on Quinoxaline Scaffolds

The quinoxaline scaffold is an excellent platform for designing chemosensors due to its inherent photophysical and electrochemical properties. researchgate.netmdpi.com These molecules can be functionalized to create sensors that detect specific ions or molecules through changes in their optical properties, such as color (colorimetric) or fluorescence (fluorogenic). researchgate.net

The development of a quinoxaline-based chemosensor involves integrating a recognition site (a group that selectively binds to the target analyte) with the quinoxaline signaling unit. mdpi.com When the analyte binds to the recognition site, it perturbs the electronic system of the quinoxaline core, resulting in a measurable signal. For this compound, the diol functionality could itself serve as a recognition site for certain metal cations or anions.

Mechanisms for sensing can include:

Nucleophilic Addition: Small anions can cause a nucleophilic attack on the quinoxalinium cation, leading to de-aromatization and a distinct color change. researchgate.net

Host-Guest Complex Formation: Larger analytes may form non-covalent complexes with the quinoxaline host, altering its absorption or fluorescence signals. researchgate.net

Photoinduced Electron Transfer (PET): The binding of an analyte can trigger or inhibit an electron transfer process, switching the fluorescence of the sensor "on" or "off."

Quinoxaline-based sensors have been successfully developed for a variety of targets, including metal cations (like Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺), anions (F⁻, AcO⁻), and for measuring pH. researchgate.netmdpi.comresearchgate.net The versatility of the quinoxaline structure allows for fine-tuning of its properties to achieve high sensitivity and selectivity for the desired analyte. rsc.org

Role in Porphyrin Preparation

Porphyrins are large macrocyclic molecules that are fundamental to many biological processes, such as oxygen transport (heme) and photosynthesis (chlorophyll). nih.govassumption.edu The synthesis of artificial porphyrins with tailored properties is a major goal for applications in catalysis, medicine, and materials science. nih.govsemanticscholar.org

Quinoxaline derivatives can be used as building blocks to create complex, fused porphyrin systems. A key example is the synthesis of pyrrolo[1,2-a]quinoxalinoporphyrins. nih.gov In such syntheses, a porphyrin bearing a reactive amino group is used as a starting material. This porphyrin can undergo a Pictet-Spengler type of cyclization reaction with various aldehydes. This process results in the formation of a new heterocyclic ring system, the pyrrolo[1,2-a]quinoxaline, fused directly to the porphyrin macrocycle. nih.gov

The incorporation of a quinoxaline unit into the porphyrin structure significantly modifies its electronic and optical properties. nih.gov This fusion extends the π-conjugated system of the molecule, which typically leads to:

Red-shifted absorption bands (Soret and Q bands).

Modified fluorescence emission spectra.

Enhanced thermal and chemical stability.

By using a derivative of this compound in such a synthetic strategy, it would be possible to create novel porphyrins with peripheral hydroxyl groups. These functional groups could further be used to improve the solubility of the porphyrin or to act as anchoring points for attaching the macrocycle to surfaces or other molecules. The development of such mechanochemical or solvent-free synthetic methods is also an area of active research to make porphyrin production more environmentally friendly and scalable. rsc.org

Structure Activity Relationship Sar Studies of Quinoxalinediol Analogues

Investigation of Substituent Effects on Chemical Properties and Interactions

The nature, position, and combination of substituents on the quinoxaline (B1680401) ring system significantly modulate the chemical properties and biological interactions of these compounds.

Halogen Substituents: Halogen atoms, particularly at the 7-position of the quinoxaline ring, have demonstrated a marked impact on biological activity. For instance, a halogen substituent at this position in 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid derivatives (XK469 analogues) was found to generate highly and broadly active antitumor agents researchgate.net. In contrast, methyl, methoxy (B1213986), or azido (B1232118) substituents at the same position led to less active structures, while derivatives with chloro, nitro, or amino groups at positions 5, 6, 7, or 8 were often found to be essentially inactive researchgate.net. Similarly, electron-withdrawing groups like chlorine at position 7 have been noted to enhance activity in other quinoxaline derivatives compared to methyl or unsubstituted positions mdpi.com. Bromine and fluorine substituents are also reported to increase the reactivity of quinoxaline derivatives, making them valuable pharmaceutical intermediates . The presence of a nitro group at the C6 position of a quinoxaline-2,3-dione derivative can influence its polarity and reactivity compared to analogues lacking this group .

Alkyl and Alkoxy Substituents: Electron-releasing groups, such as methoxy (OCH₃), can be critical for activity in certain quinoxaline derivatives. Studies have indicated that an electron-releasing group at R₁, R₂, and R₃ positions is essential for activity, with substitutions by electron-withdrawing groups like fluorine diminishing it mdpi.com. Alkyl substituents, such as a methyl group at the N1 position, are common structural features in quinoxaline-2,3-dione derivatives . In other quinoxaline analogues, methoxy groups have demonstrated increased inhibitory activity compared to methyl groups or unsubstituted positions frontiersin.org.

Aromatic and Heterocyclic Moieties: The incorporation of aromatic and heterocyclic rings attached to the quinoxaline core profoundly affects activity. For example, an o,o-dimethoxyphenyl group at the second position of the quinoxaline nucleus was observed to increase activity, whereas CF₃ and OCF₃ groups decreased it mdpi.com. Hydrophobic effects stemming from para-substituted benzyl (B1604629) moieties on quinoxaline-based small molecules have been correlated with potent anticancer activities, influencing DNA binding and histone eviction nih.gov. The nature of the linker connecting different molecular segments is also significant; an aliphatic linker at the third position of a quinoxaline was found to be essential for activity, while an N-linker reduced it mdpi.com.

Other Functional Groups: The introduction of functional groups like urea (B33335) into quinoxaline scaffolds has led to the development of potent inhibitors. A quinoxaline urea analogue (84) exhibited significantly improved potency and oral bioavailability when compared to its precursor analogue (13-197) nih.govnih.gov.

Correlation Between Molecular Structure and Functional Attributes